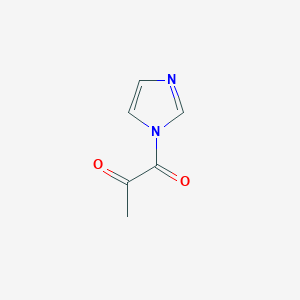
1-(1H-Imidazol-1-yl)propane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-1-yl)propane-1,2-dione is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as glycine, an amino acid that acts as a neurotransmitter in the central nervous system.
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-1-yl)propane-1,2-dione is not fully understood. However, it is believed to act by modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning, memory, and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders.
Biochemische Und Physiologische Effekte
1-(1H-Imidazol-1-yl)propane-1,2-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It also reduces the levels of inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1H-Imidazol-1-yl)propane-1,2-dione in lab experiments is its low toxicity and high water solubility. It can be easily administered to cells and animals without causing any adverse effects. However, one of the limitations is its low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-(1H-Imidazol-1-yl)propane-1,2-dione. One of the directions is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and to develop more effective delivery methods that can increase its bioavailability.
Conclusion:
In conclusion, 1-(1H-Imidazol-1-yl)propane-1,2-dione is a promising compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, high water solubility, and neuroprotective, anti-inflammatory, and anti-cancer properties make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesemethoden
1-(1H-Imidazol-1-yl)propane-1,2-dione can be synthesized by reacting glycine with formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a white crystalline powder that is soluble in water. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-1-yl)propane-1,2-dione has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a neuroprotective effect in the treatment of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.
Eigenschaften
CAS-Nummer |
103808-36-2 |
|---|---|
Produktname |
1-(1H-Imidazol-1-yl)propane-1,2-dione |
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
1-imidazol-1-ylpropane-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)6(10)8-3-2-7-4-8/h2-4H,1H3 |
InChI-Schlüssel |
JLOUTKGHPRAWQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)N1C=CN=C1 |
Kanonische SMILES |
CC(=O)C(=O)N1C=CN=C1 |
Synonyme |
1H-Imidazole, 1-(1,2-dioxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



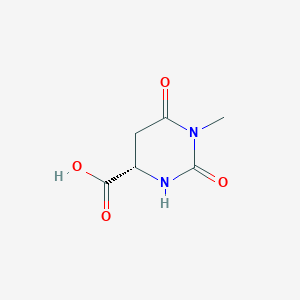
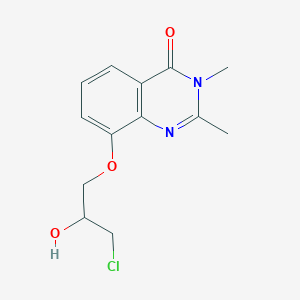
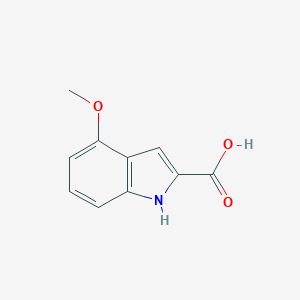
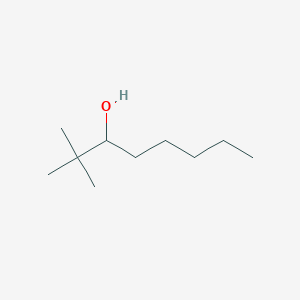
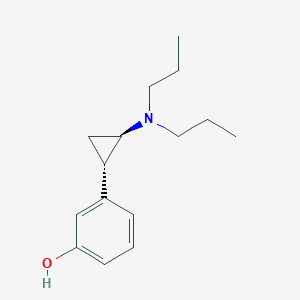
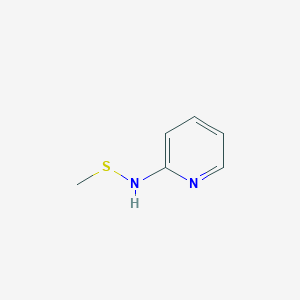
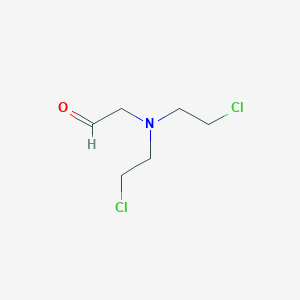
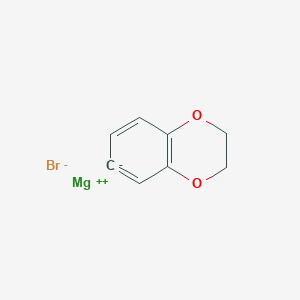
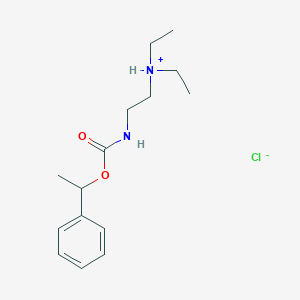
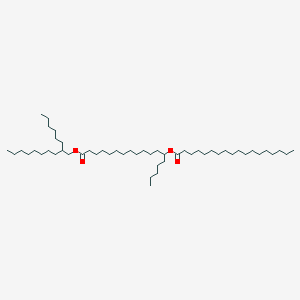
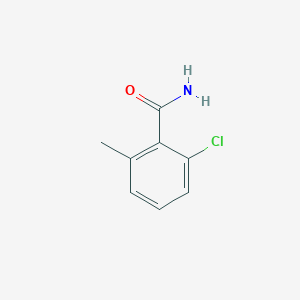
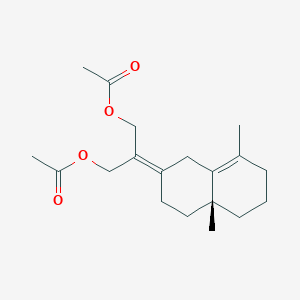

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)